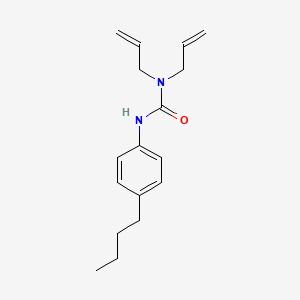
N,N-diallyl-N'-(4-butylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-N’-(4-butylphenyl)urea is an organic compound that belongs to the class of N-substituted ureas This compound is characterized by the presence of two allyl groups and a butylphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-N’-(4-butylphenyl)urea can be achieved through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of N,N-diallylamine with 4-butylphenyl isocyanate under mild conditions. The reaction typically proceeds in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .
Industrial Production Methods
For industrial-scale production, the synthesis of N,N-diallyl-N’-(4-butylphenyl)urea can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N,N-diallyl-N’-(4-butylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The allyl groups can participate in nucleophilic substitution reactions, where the allylic hydrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid, osmium tetroxide
Reduction: lithium aluminum hydride
Substitution: nucleophiles like thiols, amines, or halides
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Corresponding amines
Substitution: Allyl-substituted derivatives
Scientific Research Applications
N,N-diallyl-N’-(4-butylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of N,N-diallyl-N’-(4-butylphenyl)urea involves its interaction with specific molecular targets. The allyl groups can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or disrupt protein-protein interactions, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- N,N-diallyl-N’-(4-methylphenyl)urea
- N,N-diallyl-N’-(4-ethylphenyl)urea
- N,N-diallyl-N’-(4-propylphenyl)urea
Uniqueness
N,N-diallyl-N’-(4-butylphenyl)urea is unique due to the presence of the butyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-(4-butylphenyl)-1,1-bis(prop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-4-7-8-15-9-11-16(12-10-15)18-17(20)19(13-5-2)14-6-3/h5-6,9-12H,2-4,7-8,13-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBYXCVPHKAAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














